2-(((1-(Dimethylcarbamoyl)piperidin-4-yl)methyl)amino)-2-oxoethyl acetate
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Overview
Description
2-(((1-(Dimethylcarbamoyl)piperidin-4-yl)methyl)amino)-2-oxoethyl acetate is a complex organic compound that features a piperidine ring, a dimethylcarbamoyl group, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((1-(Dimethylcarbamoyl)piperidin-4-yl)methyl)amino)-2-oxoethyl acetate typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of 4-piperidone with dimethylamine to form the dimethylcarbamoyl derivative. This intermediate is then reacted with an appropriate alkylating agent to introduce the oxoethyl acetate group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(((1-(Dimethylcarbamoyl)piperidin-4-yl)methyl)amino)-2-oxoethyl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in a variety of functionalized products.
Scientific Research Applications
2-(((1-(Dimethylcarbamoyl)piperidin-4-yl)methyl)amino)-2-oxoethyl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific pathways.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(((1-(Dimethylcarbamoyl)piperidin-4-yl)methyl)amino)-2-oxoethyl acetate involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and carbamoyl-containing molecules. Examples include:
- 1-(Dimethylcarbamoyl)piperidine
- 4-(Dimethylcarbamoyl)piperidine
- Ethyl 2-(dimethylcarbamoyl)piperidine-4-carboxylate
Uniqueness
What sets 2-(((1-(Dimethylcarbamoyl)piperidin-4-yl)methyl)amino)-2-oxoethyl acetate apart is its specific combination of functional groups, which may confer unique properties such as enhanced stability, specific reactivity, or particular biological activity. This makes it a valuable compound for targeted research and industrial applications.
Properties
IUPAC Name |
[2-[[1-(dimethylcarbamoyl)piperidin-4-yl]methylamino]-2-oxoethyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O4/c1-10(17)20-9-12(18)14-8-11-4-6-16(7-5-11)13(19)15(2)3/h11H,4-9H2,1-3H3,(H,14,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWMZLZDDPQSKM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)NCC1CCN(CC1)C(=O)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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